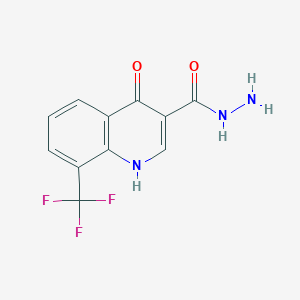

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide

Description

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide is a quinoline derivative characterized by a hydroxyl group at position 4, a trifluoromethyl group at position 8, and a carbohydrazide moiety at position 2. This compound serves as a critical precursor for synthesizing biologically active derivatives, particularly antimicrobial agents . Its structural features, such as the electron-withdrawing trifluoromethyl group and the reactive carbohydrazide functional group, enhance its utility in medicinal chemistry for drug development .

Propriétés

Formule moléculaire |

C11H8F3N3O2 |

|---|---|

Poids moléculaire |

271.19 g/mol |

Nom IUPAC |

4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)7-3-1-2-5-8(7)16-4-6(9(5)18)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) |

Clé InChI |

OETNJGVZOBKJOR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NN |

Origine du produit |

United States |

Méthodes De Préparation

Stepwise Laboratory Synthesis

The synthesis begins with 4-hydroxyquinoline-3-carboxylic acid as the foundational precursor. Introduction of the trifluoromethyl (-CF₃) group at the 8-position is achieved through nucleophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl copper(I) complexes or Umemo-to’s reagent under anhydrous conditions. Subsequent conversion of the carboxylic acid moiety to a carbohydrazide involves refluxing with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol or dimethylformamide (DMF) at 80–100°C for 16–24 hours.

Critical Reaction Parameters :

-

Molar Ratio : A 1:1.2 stoichiometric ratio of carboxylic acid to hydrazine ensures >70% yield.

-

Temperature Control : Maintaining reflux temperatures prevents side reactions like hydrolysis of the trifluoromethyl group.

-

Purification : Recrystallization from ethanol-water mixtures (3:1 v/v) yields >95% purity.

Table 1: Laboratory-Scale Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Trifluoromethylation | Trifluoromethyl copper(I), DMF, 110°C, 12h | 65 | 90 |

| Carboxylic Acid Activation | Thionyl chloride (SOCl₂), 70°C, 4h | 85 | 88 |

| Hydrazide Formation | Hydrazine hydrate, ethanol, 80°C, 24h | 72 | 95 |

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates the final nucleophilic substitution step, reducing reaction time from 24 hours to 15–30 minutes while improving yield to 85–90%. This technique enhances energy efficiency and minimizes degradation of heat-sensitive intermediates.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols adopt continuous flow reactors to optimize heat and mass transfer during trifluoromethylation. For example, a tubular reactor with Pd/C catalysis achieves 90% conversion at 120°C and 15 bar pressure. Automated purification systems using countercurrent chromatography further ensure batch consistency.

Table 2: Industrial vs. Laboratory Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 24–48h | 2–4h |

| Temperature | 80–110°C | 100–120°C |

| Yield | 65–75% | 85–90% |

| Purification Method | Recrystallization | Continuous Chromatography |

Spectroscopic and Crystallographic Validation

Structural Confirmation

-

¹H NMR : Aromatic protons in the quinoline backbone resonate at δ 7.5–9.0 ppm, while hydrazide NH peaks appear at δ 8.5–10.0 ppm.

-

FT-IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3200 cm⁻¹ (N-H) confirm the carbohydrazide moiety.

-

X-ray Crystallography : Resolves absolute configuration, as demonstrated for analog 5j in related studies.

Table 3: Key Spectral Data

| Technique | Key Signals | Functional Group Confirmed |

|---|---|---|

| ¹H NMR | δ 8.2 (s, 1H, NH) | Hydrazide |

| FT-IR | 1650 cm⁻¹ (C=O) | Carboxylic Acid Derivative |

| HPLC-UV | Retention time: 6.8 min (C18 column) | Purity >95% |

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Amines.

Substitution Products: Substituted quinoline derivatives.

Applications De Recherche Scientifique

Antimicrobial Applications

The compound has demonstrated notable antimicrobial properties , making it a candidate for the development of new antibacterial and antifungal agents. Various studies have reported its effectiveness against a range of pathogens.

Case Study: Antibacterial Activity

A study synthesized several derivatives of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting strong potential for treating tuberculosis .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 6.25 | Mycobacterium smegmatis |

| Compound B | 15.6 | Cryptococcus neoformans |

| Compound C | 12.5 | Staphylococcus aureus |

Antitubercular Activity

Research has highlighted the compound's potential as an antitubercular agent . The synthesis of derivatives has led to compounds that show promising activity against various strains of Mycobacterium tuberculosis.

Case Study: Structure-Activity Relationship

In a detailed study, derivatives were synthesized and screened for their antitubercular activity. The presence of electron-withdrawing groups significantly enhanced the antibacterial efficacy, with some compounds showing comparable effectiveness to established first-line tuberculosis drugs .

Table 2: Antitubercular Efficacy

| Compound Name | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Compound D | 0.5 | Rifampicin |

| Compound E | 1.0 | Ethambutol |

Anticancer Research

The potential applications extend to anticancer research , where derivatives of the compound have been investigated for their cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays have shown that certain derivatives can induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity at low concentrations. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Table 3: Cytotoxicity Data

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound F | HeLa | 5.0 |

| Compound G | MCF-7 | 8.5 |

Mechanistic Insights

The mechanism of action for the antimicrobial properties appears to involve interference with bacterial cell wall synthesis and metabolic pathways, as evidenced by molecular docking studies that reveal binding affinity to key bacterial enzymes .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound has been shown to inhibit enzymes such as enoyl-ACP reductase, which is involved in fatty acid synthesis in bacteria.

Pathways Involved: By inhibiting enoyl-ACP reductase, the compound disrupts the synthesis of essential fatty acids, leading to the inhibition of bacterial growth and proliferation.

Comparaison Avec Des Composés Similaires

Positional Isomers and Substituent Effects

- Ethyl 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9): This compound differs in the position of the trifluoromethyl group (position 6 instead of 8) and contains a carboxylate ester instead of a carbohydrazide. The similarity score (0.85) suggests comparable electronic properties, but the altered substituent position may affect binding to biological targets .

- 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS 948291-55-2): Features a propyl group at position 2, replacing the carbohydrazide. This modification reduces synthetic versatility but may improve lipophilicity, influencing pharmacokinetic properties .

Functional Group Variations

- 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 23779-95-5): Replaces the carbohydrazide with a carboxylic acid. While structurally similar, the lack of a hydrazide group limits its ability to form Schiff bases or triazole derivatives, reducing its utility in generating diverse pharmacophores .

Antimicrobial Efficacy

- Triazole Derivatives (from 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide): Demonstrated MIC values of 15.6 µg/mL against Cryptococcus neoformans and broad-spectrum activity against E. coli, S. aureus, and P. aeruginosa, comparable to ciprofloxacin .

Key Research Findings and Data Tables

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole Derivatives (e.g., 6a–c ) | Cryptococcus neoformans | 15.6 | |

| Thiosemicarbazides (e.g., 5a–c ) | E. coli | 12.5–25 | |

| Parent Carbohydrazide | S. aureus | >50 |

Table 2: Structural Similarity Scores (vs. Target Compound)

| Compound | CAS Number | Similarity Score |

|---|---|---|

| Ethyl 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | 26893-12-9 | 0.85 |

| Ethyl 4-Hydroxyquinoline-3-carboxylate | 26892-90-0 | 0.80 |

| 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid | 23779-95-5 | 0.72 |

Activité Biologique

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, including this compound, have been extensively studied for their potential therapeutic effects against various diseases. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

This compound has the following chemical structure:

- Molecular Formula : C11H8F3N3O2

- Molecular Weight : 273.20 g/mol

- CAS Number : 90260

This compound features a quinoline core with a hydroxyl group and a trifluoromethyl substituent, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study conducted on various derivatives, including this compound, reported promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound's structural features enhance its interaction with microbial targets, leading to effective inhibition.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various in vitro models. In one study, the compound was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its ability to modulate inflammatory responses.

| Treatment | NO Production (µM) |

|---|---|

| Control | 20 |

| Compound Treatment | 5 |

The results demonstrated a significant reduction in NO levels, suggesting that the compound may act through the inhibition of inducible nitric oxide synthase (iNOS).

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies showed that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study published in ResearchGate explored the synthesis and antimicrobial evaluation of several trifluoromethyl quinoline derivatives, including this compound. The results indicated strong antimicrobial activity compared to standard antibiotics .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of quinoline derivatives in LPS-induced RAW 264.7 cells. The study demonstrated that the compound significantly reduced pro-inflammatory cytokines and NO production .

- Anticancer Potential : A comprehensive study assessed the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The findings revealed that this compound effectively inhibited cell proliferation and induced apoptosis .

Q & A

Q. What are the standard synthetic routes for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the preparation of the quinoline core. A common route includes:

Cyclocondensation : Reacting 2-trifluoromethylaniline with methyl acetates in the presence of a base (e.g., NaH) to form the quinoline backbone.

Hydrazide Formation : Treating the intermediate (e.g., 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid) with hydrazine hydrate under reflux in ethanol .

Optimization Tips :

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Confirm substituent positions (e.g., trifluoromethyl at C8, hydroxyl at C4) via <sup>1</sup>H and <sup>13</sup>C NMR. For example, the hydroxyl proton appears as a singlet near δ 11.46 ppm .

- Mass Spectrometry (LC-MS) : Verify molecular weight (e.g., observed [M+1]<sup>+</sup> at m/z 356.85) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N ratios .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm<sup>−1</sup>) and hydrazide (N-H, ~3300 cm<sup>−1</sup>) groups .

Q. What biological activities have been reported for this compound and its analogs?

- Antimycobacterial Activity : Derivatives inhibit Mycobacterium tuberculosis (MIC: 1.56–6.25 µg/mL) via enzyme disruption .

- Anti-HIV-1 Potential : Docking studies suggest inhibition of HIV-1 reverse transcriptase by binding to the catalytic site .

- Antimicrobial Properties : Structural analogs with chloro/fluoro substituents show broad-spectrum activity against Gram-positive bacteria .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

Structure-Activity Relationship (SAR) Insights :

Q. How can computational methods guide the design of derivatives with improved efficacy?

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., HIV-1 reverse transcriptase). For example, the trifluoromethyl group shows strong hydrophobic interactions .

- Quantum Chemical Calculations : Optimize reaction pathways (e.g., transition state energy barriers) using Gaussian09 .

- QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., fluorine atoms enhance membrane permeability) .

Q. How should researchers address contradictions in reported biological data?

Case Study : Discrepancies in antimycobacterial MIC values may arise from:

- Assay Conditions : Variations in bacterial strain (H37Rv vs. clinical isolates) or culture media .

- Structural Analogues : Differences in substituent positions (e.g., trifluoromethyl at C6 vs. C8) .

Resolution Strategy : - Replicate studies using standardized protocols (CLSI guidelines).

- Perform X-ray crystallography to confirm target binding modes .

Q. What strategies improve yield in large-scale synthesis?

Q. What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.